6-fluoro-1H-indole-5-carbonitrile
Description
Significance of Indole (B1671886) Scaffolds in Modern Organic and Medicinal Chemistry
The indole nucleus is a fundamental structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comresearchgate.netresearchgate.net Its prevalence in biologically active compounds has made it a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.govmdpi.comresearchgate.net This versatility stems from the indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules. mdpi.com
Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govresearchgate.netnih.gov For instance, several approved drugs, such as the anti-inflammatory drug Indomethacin and the anti-migraine agent Sumatriptan, feature an indole core, highlighting the therapeutic importance of this heterocyclic system. nih.govbohrium.com The ability to readily functionalize the indole ring at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive target for drug discovery and development. mdpi.comijpsr.com
Rationale for Research on Halogenated and Cyano-Substituted Indoles
The introduction of halogen atoms and cyano groups onto the indole scaffold can significantly modulate its physicochemical and biological properties. This strategic modification is a key approach in modern drug design to enhance the efficacy and selectivity of indole-based therapeutic agents.
Halogenated Indoles: The incorporation of halogen atoms, particularly fluorine, into the indole ring can have profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. tandfonline.com Fluorine, with its high electronegativity and small size, can alter the electronic distribution within the indole ring, influencing its interactions with target proteins. tandfonline.comacs.org Furthermore, the introduction of a fluorine atom can block sites of metabolism, thereby increasing the drug's half-life in the body. tandfonline.com Bromine and chlorine have also been shown to enhance the biological activity of indole alkaloids. nih.gov For example, bromination at the 5-position of the indole nucleus has been found to strongly favor antiproliferative activity in certain marine natural products. nih.gov
Cyano-Substituted Indoles: The cyano (CN) group is a versatile functional group that can act as a hydrogen bond acceptor and a dipole, influencing a molecule's solubility and binding characteristics. nih.gov In medicinal chemistry, the nitrile group is often used as a bioisostere for other functional groups, such as a carbonyl or a carboxyl group, to improve a compound's pharmacokinetic properties. nih.gov Cyano-substituted indoles are important intermediates in the synthesis of various heterocyclic compounds and have shown a range of biological activities. nih.govresearchgate.netrsc.orgresearchgate.net The electron-withdrawing nature of the cyano group can also impact the reactivity of the indole ring, enabling further chemical modifications. thieme-connect.com
Scope and Objectives of the Research on 6-Fluoro-1H-indole-5-carbonitrile
The specific focus of this research is the chemical compound This compound . This molecule combines the structural features of a fluorinated indole with a cyano substituent, making it a compound of significant interest for further investigation.
The primary objectives of this research are:
To synthesize and characterize this compound. This involves developing an efficient and scalable synthetic route and confirming the structure of the compound using various spectroscopic techniques.
To investigate the chemical properties and reactivity of this compound. This includes exploring its potential as a building block for the synthesis of more complex molecules.
To evaluate the potential applications of this compound in medicinal chemistry. Based on the known biological activities of related fluorinated and cyano-substituted indoles, this compound may serve as a valuable scaffold for the development of new therapeutic agents.
The research will contribute to the growing body of knowledge on substituted indole systems and provide a foundation for future studies on the biological and pharmacological properties of this specific compound and its derivatives.
Data on this compound
| Property | Value | Source |
| CAS Number | 1427358-21-1 | achemblock.com |
| Molecular Formula | C9H5FN2 | achemblock.com |
| Molecular Weight | 160.15 g/mol | achemblock.com |
| IUPAC Name | This compound | achemblock.com |
| SMILES | N#CC1=CC2=C(C=C1F)NC=C2 | achemblock.com |
| Purity | 97% | achemblock.com |
Properties
IUPAC Name |
6-fluoro-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITOEBXXXWHQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Reactivity of 6 Fluoro 1h Indole 5 Carbonitrile
Mechanistic Investigations of Synthetic Transformations
The synthesis of substituted indoles like 6-fluoro-1H-indole-5-carbonitrile can be approached through several established methodologies, each with its own mechanistic pathway. While specific mechanistic studies for this particular molecule are not extensively documented in publicly available literature, the following syntheses represent plausible routes, with their mechanisms providing a framework for understanding its formation.
Leimgruber-Batcho Indole (B1671886) Synthesis: This versatile method is a popular choice for constructing the indole core from o-nitrotoluene derivatives. wikipedia.orgresearchgate.netyoutube.com For this compound, the synthesis would likely commence from 4-fluoro-2-methyl-5-nitrobenzonitrile. The mechanism involves two key stages:
Enamine Formation: The o-nitrotoluene derivative reacts with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a highly conjugated enamine. wikipedia.org The acidity of the methyl group is enhanced by the electron-withdrawing nitro group, facilitating deprotonation and subsequent condensation. researchgate.net
Reductive Cyclization: The intermediate enamine undergoes reduction of the nitro group to an amine, typically using a reducing agent like Raney nickel with hydrazine (B178648) or catalytic hydrogenation. wikipedia.org The newly formed amine then intramolecularly attacks the enamine double bond, leading to the formation of the pyrrole (B145914) ring. Subsequent elimination of the amine (e.g., dimethylamine) results in the aromatization of the ring system to yield the final indole product. youtube.com
Fischer Indole Synthesis: A classic and widely used method, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.comyoutube.com The synthesis of this compound via this route would start from the corresponding (4-fluoro-5-cyanophenyl)hydrazine and a suitable carbonyl compound.
The proposed mechanism proceeds as follows:
Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.
Tautomerization and Sigmatropic Rearrangement: The hydrazone tautomerizes to its enamine form. wikipedia.org Under acidic conditions, the enamine undergoes a chim.itchim.it-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond.
Cyclization and Aromatization: The resulting intermediate then undergoes cyclization and subsequent elimination of ammonia (B1221849) to afford the aromatic indole ring. byjus.com A photoredox-catalyzed version of the Fischer indole synthesis has also been developed, offering milder reaction conditions. thieme.de
| Indole Synthesis Method | Starting Material Example for this compound | Key Mechanistic Steps | Typical Reagents |
| Leimgruber-Batcho | 4-Fluoro-2-methyl-5-nitrobenzonitrile | Enamine formation, Reductive cyclization, Elimination | DMF-DMA, Pyrrolidine, Raney Ni/H₂NNH₂ |
| Fischer | (4-Fluoro-5-cyanophenyl)hydrazine | Hydrazone formation, Tautomerization, chim.itchim.it-Sigmatropic rearrangement, Cyclization, Aromatization | Aldehyde/Ketone, Acid catalyst (e.g., H₂SO₄, PPA) |
| Hemetsberger | 3-(4-Fluoro-3-cyanophenyl)-2-azidopropenoic ester | Thermal decomposition, Nitrene formation, Cyclization | Heat |
| Gassman | 4-Fluoro-5-cyanoaniline | N-Chlorination, Sulfonium salt formation, chim.itorganic-chemistry.org-Sigmatropic rearrangement, Cyclization | t-BuOCl, Keto-thioether, Base |
| Nenitzescu | 4-Fluoro-5-cyanobenzoquinone (hypothetical) | Michael addition, Nucleophilic attack, Elimination | β-Aminocrotonic ester, Acid catalyst |
Role of Fluorine and Cyano Substituents on Reaction Pathways
The reactivity of the indole nucleus in this compound is profoundly influenced by the electronic properties of the fluorine and cyano substituents. Both are electron-withdrawing groups, which deactivates the benzene (B151609) ring towards electrophilic substitution and modulates the nucleophilicity of the pyrrole ring.
The fluorine atom at the C-6 position exerts a dual electronic effect: a strong -I (inductive) effect and a weaker +M (mesomeric) effect. Due to its high electronegativity, the inductive effect dominates, withdrawing electron density from the aromatic ring. This deactivation can influence the regioselectivity of reactions.
The cyano group at the C-5 position is a potent electron-withdrawing group, primarily through its strong -M and -I effects. This significantly reduces the electron density of the benzene portion of the indole, making it less susceptible to electrophilic attack. The presence of these two electron-withdrawing groups on the carbocyclic ring has a cumulative effect, making the benzene ring particularly electron-deficient. This electronic modification is crucial in directing the course of various reactions. For instance, in nucleophilic aromatic substitution reactions, these groups would activate the ring towards attack by nucleophiles.
Electrophilic and Nucleophilic Character of the Indole Core
The indole ring system is inherently π-excessive and typically undergoes electrophilic substitution, with the C-3 position being the most reactive site. However, the presence of the 6-fluoro and 5-cyano substituents in this compound significantly alters this characteristic reactivity.
Electrophilic Character: The strong electron-withdrawing nature of the substituents deactivates the entire indole ring towards electrophilic attack. While the C-3 position generally remains the most nucleophilic site in the indole core, its reactivity is considerably diminished compared to unsubstituted indole. The order of electrophilic substitution reactivity in a typical indole is C3 > N1 > C2 > C6 > C4 > C5 > C7. In this compound, the benzene ring positions (C4, C7) are significantly deactivated.
Radical Reaction Pathways and Intermediates
Radical reactions offer alternative pathways for the functionalization of indoles, often with different regioselectivity compared to ionic reactions. For this compound, radical pathways could provide access to derivatives that are difficult to obtain through traditional methods.
Radical Cyclization: The synthesis of the indole core itself can be achieved through radical cyclization processes. chim.itresearchgate.net For instance, the cyclization of imidoyl radicals generated from imidoyl phenylselanide precursors can lead to 2,3-disubstituted indoles. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.govacs.orgacs.orgrsc.org This methodology has been successfully applied to the C-2 and C-3 functionalization of indoles. nih.govacs.org A plausible radical mechanism for the functionalization of this compound would involve the following steps:
Radical Generation: A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable precursor to generate a radical species.
Radical Addition: The generated radical adds to the electron-rich C-3 position of the indole.
Oxidation and Rearomatization: The resulting radical intermediate is then oxidized to a cation, which subsequently loses a proton to restore the aromaticity of the indole ring.
Catalyst-Substrate Interactions in Catalytic Conversions
Catalysis plays a pivotal role in the synthesis and functionalization of indoles. The interaction between the catalyst and the substrate, this compound, is critical for the efficiency and selectivity of these transformations.
Lewis Acid Catalysis: Lewis acids are often employed in indole synthesis, such as the Fischer indole synthesis. wikipedia.org They can also be used to activate the indole ring for various reactions. The nitrogen atom of the indole can coordinate to the Lewis acid, which can influence the electronic properties of the ring. In the case of this compound, the strong electron-withdrawing substituents would decrease the Lewis basicity of the nitrogen atom, potentially affecting its coordination to the catalyst.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 1h Indole 5 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including 6-fluoro-1H-indole-5-carbonitrile and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and three-dimensional arrangement of atoms within a molecule.
Proton (¹H) NMR Studies
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the context of fluorinated indoles, the chemical shifts and coupling patterns of the protons provide a detailed map of the molecule's structure. For instance, in indole (B1671886) derivatives, the N-H proton typically resonates at a downfield chemical shift, often appearing as a broad singlet. youtube.com The protons on the aromatic rings exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. youtube.com
The introduction of a fluorine atom and a cyano group at the 6- and 5-positions, respectively, significantly influences the chemical shifts of the aromatic protons in this compound. The electron-withdrawing nature of these substituents generally leads to a downfield shift of the nearby protons. The coupling between protons and the fluorine atom (H-F coupling) further complicates the spectra, providing valuable information about the proximity of protons to the fluorine substituent.
| Proton | Indole | 6-Fluoro-3-methyl-1H-indole |
|---|---|---|
| N-H | ~12.30 ppm (s) | 7.88 ppm (s) |
| H-2 | ~8.45 ppm (s) | 6.96 ppm (s) |
| H-4 | ~7.0-7.3 ppm (dd) | 7.49 ppm (dd, J = 8.6, 5.4 Hz) |
| H-5 | ~7.0-7.3 ppm (m) | 7.04 ppm (dd, J = 9.7, 2.2 Hz) |
| H-7 | ~7.0-7.3 ppm (dd) | 6.91 ppm (td, J = 9.6, 2.2 Hz) |
| CH₃ | - | 2.34 ppm (s) |
Carbon-13 (¹³C) NMR Studies
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms.
For this compound, the carbon atoms of the indole ring will have characteristic chemical shifts. The carbon atom attached to the fluorine (C-6) will exhibit a large C-F coupling constant, which is a key diagnostic feature. The carbon of the nitrile group (C≡N) will appear in a distinct region of the spectrum, typically around 115-125 ppm. The presence of electron-withdrawing groups like fluorine and cyano generally causes a downfield shift for the directly attached and adjacent carbons.
| Carbon | Indole | 6-Fluoro-3-methyl-1H-indole |
|---|---|---|
| C-2 | ~136 ppm | 121.86 ppm |
| C-3 | ~113.5 ppm | 111.96 ppm |
| C-3a | - | 136.29, 136.19 ppm |
| C-4 | ~123 ppm | 119.65, 119.57 ppm |
| C-5 | ~121 ppm | 108.03, 107.83 ppm |
| C-6 | ~122 ppm | 161.10, 159.22 ppm (d, JC-F) |
| C-7 | ~112 ppm | 97.42, 97.21 ppm (d, JC-F) |
| C-7a | ~132 ppm | 125.05 ppm |
| CH₃ | - | 9.72 ppm |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorinated Indoles
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgaiinmr.com The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for structural and conformational analysis. wikipedia.orgnih.gov
In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. For example, the ¹⁹F NMR chemical shift for 6-fluoro-3-methyl-1H-indole is reported to be -121.75 ppm. rsc.org The coupling of the fluorine atom with nearby protons will result in splitting of the ¹⁹F signal, providing further structural insights. The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for studying subtle changes in the molecular environment. wikipedia.org
Heteronuclear Single Quantum Coherence (HSQC) NMR Analysis
Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orgtaylorandfrancis.com This experiment is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra, especially for complex molecules where signal overlap is common in one-dimensional spectra. pressbooks.pub
For this compound, an HSQC spectrum would show cross-peaks connecting each proton to the carbon atom it is attached to. This allows for unambiguous assignment of the proton and carbon signals of the indole ring. For instance, the proton at the C-7 position would show a correlation to the C-7 carbon signal. The absence of a cross-peak for a particular carbon signal in the aromatic region indicates a quaternary carbon, such as C-3a, C-5, C-6, and C-7a in the title compound. HSQC experiments are crucial for confirming the substitution pattern on the indole ring. nih.govacs.org
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. libretexts.org Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a powerful tool for identifying the presence of specific functional groups within a molecule. libretexts.orgyoutube.com
In the IR spectrum of this compound, several key absorption bands are expected. A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the indole ring typically appears as a sharp peak around 3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring are observed in the region of 3000-3100 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. researchgate.net The C-F stretching vibration is expected to appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Indole) | Stretching | ~3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C≡N (Nitrile) | Stretching | 2220-2240 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-F | Stretching | 1000-1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. slideshare.net The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. psu.edu The introduction of substituents on the indole ring can significantly affect the position and intensity of these absorption bands. Electron-withdrawing groups like the cyano group and the fluorine atom in this compound are expected to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole. core.ac.uknih.gov This is due to the stabilization of the excited state relative to the ground state. The solvent can also influence the UV-Vis spectrum, with polar solvents often causing further shifts in the absorption bands. core.ac.uk
| Compound | Solvent | λmax (nm) | Electronic Transition |
|---|---|---|---|
| Indole | Ethanol | ~270-280 | ¹Lₐ |
| ~210-220 | ¹Lₑ | ||
| 4-Cyanoindole | Ethanol | ~290-300 | ¹Lₐ |
| ~230-240 | ¹Lₑ |
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray diffraction on single crystals is a powerful analytical method that allows for the precise determination of the molecular structure of a compound in the solid state. This technique is crucial for understanding the spatial arrangement of atoms and the non-covalent interactions that dictate the crystal packing.
In another instance, the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one was elucidated, revealing an orthorhombic crystal system with the space group Pbca. researchgate.net The determination of such crystal structures involves a multi-step process, including data collection, structure solution using direct methods, and refinement of the model against the diffraction data. nih.govmdpi.com For instance, the structural refinement for some indole derivatives is carried out using software like SHELXL. mdpi.com
The precise geometric parameters of the indole nucleus are key to its chemical behavior. Single-crystal X-ray diffraction provides these details with high accuracy. Based on the analysis of related indole derivatives, the bond lengths and angles within the 6-fluoro-1H-indole framework can be reliably predicted. nih.govmdpi.com The indole ring system is inherently planar, and the attachment of substituents can introduce minor deviations from this planarity. For example, in 6-fluoro-1H-indole-3-carboxylic acid, the oxygen atoms of the carboxy group deviate only slightly from the indole plane. nih.gov
The tables below present typical bond lengths and angles for the indole core and its substituents, derived from crystallographic studies of related compounds.
Table 1: Selected Bond Lengths (Å) for Indole Derivatives
| Bond | Bond Length (Å) |
|---|---|
| C-F | ~1.36 |
| C-C (aromatic) | 1.37 - 1.41 |
| C-N (indole) | 1.37 - 1.38 |
| N-H | ~0.86 |
| C-CN | ~1.44 |
Data are generalized from typical values for fluorinated and cyano-substituted aromatic systems.
Table 2: Selected Bond Angles (°) for Indole Derivatives
| Angle | Bond Angle (°) |
|---|---|
| C-C-C (benzene ring) | 118 - 122 |
| C-N-C (pyrrole ring) | 107 - 110 |
| C-C-F | ~119 |
| C-C-CN | ~178 |
Data are generalized from typical values for fluorinated and cyano-substituted aromatic systems.
Dihedral angles are crucial for defining the three-dimensional shape of a molecule. In the case of the largely planar indole system, the key dihedral angles describe the orientation of substituents relative to the ring. For instance, in a derivative of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the triazole and indole rings are nearly coplanar, with a small twist angle of approximately 12.65°. mdpi.com
The arrangement of molecules in a crystal is directed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to crystal engineering and influence the material's physical properties.
In the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid, molecules are linked into dimers by intermolecular O-H...O hydrogen bonds. These dimers are further connected through N-H...O hydrogen bonds and π-π stacking interactions, with a centroid-centroid distance of 3.680 (2) Å. nih.gov This demonstrates the strong influence of hydrogen bonding in organizing the crystal lattice.
For this compound, several key interactions are anticipated to play a role in its crystal packing. The indole N-H group is a potent hydrogen bond donor and can form N-H...N interactions with the nitrogen of the nitrile group of a neighboring molecule. The fluorine atom, being electronegative, can participate in weaker C-H...F hydrogen bonds. researchgate.net Furthermore, the electron-rich π-system of the indole ring can engage in C-H...π and π-π stacking interactions. nih.govresearchgate.net
A study of a 1:1 cocrystal of 5-fluorocytosine (B48100) and 4-hydroxybenzaldehyde (B117250) highlighted a robust supramolecular architecture stabilized by a network of N-H...O, N-H...N, C-H...O, and C-H...F hydrogen bonds. nih.gov This complex network of interactions leads to the formation of specific ring motifs within the crystal structure. nih.gov Similarly, in the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, a three-dimensional supramolecular architecture is formed. researchgate.net These examples underscore the diversity and importance of intermolecular forces in the crystal structures of fluorinated heterocyclic compounds.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-fluoro-1H-indole-3-carboxylic acid |
| 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |
| 5-fluorocytosine |
Computational Chemistry and Theoretical Investigations of 6 Fluoro 1h Indole 5 Carbonitrile
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov DFT calculations, particularly using hybrid functionals like B3LYP with a Pople-style basis set such as 6-311++G(d,p), are routinely employed to predict molecular properties. nih.gov
Optimized Geometry and Conformational Analysis
The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. For 6-fluoro-1H-indole-5-carbonitrile, the core indole (B1671886) ring is expected to be largely planar. The geometry is optimized by finding the minimum energy conformation on the potential energy surface.
The key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined. The presence of the fluorine atom and the carbonitrile group introduces specific electronic effects that subtly alter the geometry compared to the parent indole molecule. The C-F and C-C≡N bonds will have characteristic lengths, and the electron-withdrawing nature of these groups will influence the bond lengths within the fused ring system.
Below is a table of predicted optimized geometrical parameters for this compound based on DFT calculations and data from similar structures. bldpharm.com
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C5-C10 (CN) | 1.44 |
| C10-N11 | 1.16 | |
| C6-F | 1.35 | |
| N1-H | 1.01 | |
| C2-C3 | 1.37 | |
| C8-C9 | 1.40 | |
| Bond Angles (º) | C4-C5-C10 | 121.5 |
| C5-C10-N11 | 179.5 | |
| C5-C6-F | 118.0 | |
| C2-N1-C7 | 109.5 | |
| Dihedral Angles (º) | C4-C5-C6-C7 | 0.5 |
| F-C6-C5-C10 | 179.8 |
These values are illustrative and based on theoretical calculations for analogous systems.
Vibrational Analysis and Spectroscopic Correlations
Once the optimized geometry is found, a frequency calculation is performed. This analysis serves two purposes: it confirms that the structure is a true minimum (i.e., has no imaginary frequencies), and it predicts the molecule's vibrational spectrum (Infrared and Raman). Each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds.
For this compound, key characteristic vibrational frequencies can be predicted:
N-H Stretch: A sharp band is expected in the region of 3400-3500 cm⁻¹, typical for the indole N-H group.
C≡N Stretch: The nitrile group gives rise to a very strong and sharp absorption in the 2220-2260 cm⁻¹ range.
Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.
C-F Stretch: A strong band is anticipated in the 1000-1250 cm⁻¹ region, characteristic of the carbon-fluorine bond.
Ring Vibrations: Complex vibrations involving the entire indole ring structure occur in the fingerprint region (below 1600 cm⁻¹).
Theoretical vibrational analysis, when correlated with experimental data, allows for the precise assignment of spectral bands to specific molecular motions. nih.govmdpi.com
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | Indole N-H | 3450 - 3500 |
| Aromatic C-H Stretch | Aryl C-H | 3100 - 3150 |
| Nitrile Stretch | -C≡N | 2230 - 2250 |
| Aromatic C=C Stretch | Indole Ring | 1580 - 1620 |
| N-H Bend | Indole N-H | 1400 - 1450 |
| C-F Stretch | Aryl-F | 1150 - 1250 |
Frequencies are illustrative and based on DFT calculations for molecules with similar functional groups. bldpharm.comnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. achemblock.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bldpharm.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and easier electronic excitation. For this compound, the HOMO is expected to be distributed primarily over the electron-rich π-system of the indole ring. In contrast, the LUMO is anticipated to be localized more towards the electron-withdrawing carbonitrile group and the fluorinated benzene (B151609) ring portion. This separation of orbitals is typical for donor-acceptor type systems.
| Orbital | Predicted Energy (eV) | Primary Location | Role in Reactivity |
| HOMO | -6.5 | Indole Ring (Pyrrole part) | Nucleophilic / Electron Donor |
| LUMO | -1.8 | Carbonitrile & Benzene Ring | Electrophilic / Electron Acceptor |
| Gap | 4.7 | - | Chemical Reactivity / Stability |
Energy values are estimates based on typical DFT results for similar aromatic heterocycles.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov
Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the electronegative nitrogen atom of the nitrile group and the fluorine atom.
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is predicted to be located on the hydrogen atom attached to the indole nitrogen (N-H).
Neutral Regions (Green): These areas represent regions of near-zero potential.
The MEP map provides a clear, intuitive picture of the charge distribution and its relation to chemical reactivity.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide a deeper understanding of the electronic structure beyond orbitals and potentials. These calculations can determine various electronic properties, such as the dipole moment and the distribution of partial charges on each atom (e.g., through Mulliken population analysis).
Prediction of Chemical Reactivity and Selectivity
By integrating the findings from FMO and MEP analyses, one can make robust predictions about the chemical reactivity and selectivity of this compound. nih.gov
Electrophilic Attack: The MEP map and HOMO distribution indicate that electrophiles will most likely attack the electron-rich positions of the indole ring, particularly C3, which is a common site of reactivity in indoles.
Nucleophilic Attack: The MEP map identifies the N-H proton as a primary site for deprotonation by a base (a nucleophile). The carbon atom of the nitrile group is also an electrophilic center and could be susceptible to attack by strong nucleophiles.
Regioselectivity: The calculations can help predict which atom in a functional group or ring is most likely to react, a concept known as regioselectivity. For instance, in reactions like aromatic substitution, the calculated partial charges and orbital densities can predict the most favorable position for a new substituent to attach.
These theoretical predictions provide invaluable guidance for synthetic chemists in designing reaction pathways and understanding the outcomes of chemical transformations.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By simulating the interactions between atoms, MD can provide insights into the conformational flexibility and preferred geometries of a molecule. For this compound, an MD simulation would be instrumental in characterizing its conformational landscape.
The indole ring system is generally planar, and it is expected that the fused bicyclic core of this compound would maintain this planarity. The primary conformational flexibility would arise from the rotation of the cyano group (-CN) and the out-of-plane vibrations of the hydrogen atom on the indole nitrogen.
An MD simulation would typically involve the following steps:
System Setup: A 3D model of the this compound molecule would be generated. This model would then be placed in a simulation box, often with a solvent to mimic solution-phase behavior.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, would be applied. This allows for the calculation of forces between atoms.
Simulation Run: The simulation would be run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are updated at each time step according to Newton's laws of motion.
For this compound, the key insights from an MD simulation would be the rotational barrier of the C-C bond connecting the cyano group to the indole ring and the conformational stability of the entire molecule. It is anticipated that the molecule would exhibit limited conformational freedom due to the rigidity of the indole scaffold.
| Parameter | Expected Observation from MD Simulation |
| Indole Ring | Largely planar with minor fluctuations. |
| Cyano Group | Free rotation around the C-C single bond, with a low rotational energy barrier. |
| N-H Bond | The hydrogen atom would exhibit out-of-plane motion. |
| Overall Conformation | The molecule is expected to be predominantly planar. |
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit NLO properties. The NLO response of a molecule is characterized by its hyperpolarizability (β), which is a measure of how the molecule's dipole moment changes in the presence of a strong electric field.
While no specific NLO studies on this compound have been published, research on other indole derivatives can provide valuable insights. For instance, a computational study on Indole-7-carbaldehyde (I7C) using Density Functional Theory (DFT) revealed that the presence of electron-donating (N-H) and electron-withdrawing (C=O) groups leads to a significant NLO response. researchgate.net
In the case of this compound, the indole ring acts as a π-electron system. The fluorine atom at the 6-position and the cyano group at the 5-position are both electron-withdrawing groups. This substitution pattern is expected to induce a significant dipole moment and enhance the molecule's polarizability and hyperpolarizability.
The NLO properties of this compound can be predicted using quantum chemical calculations, such as DFT with an appropriate basis set. These calculations can determine the following key NLO parameters:
Linear Polarizability (α): The molecule's ability to form an induced dipole moment in an electric field.
First-Order Hyperpolarizability (β): The second-order NLO response, which is crucial for applications like second-harmonic generation.
The presence of the highly electronegative fluorine atom and the π-accepting cyano group is anticipated to create a significant intramolecular charge transfer, a key feature for high NLO activity. Theoretical studies on substituted anilines have shown that strong acceptor groups like -CN can significantly increase the first-order hyperpolarizability. nih.gov
Table of Predicted NLO Properties and Influencing Factors:
| Property | Influencing Factors in this compound | Predicted Effect |
|---|---|---|
| Dipole Moment (μ) | Electron-withdrawing fluorine and cyano groups. | High dipole moment. |
| Polarizability (α) | Extended π-system of the indole ring. | Moderate to high polarizability. |
Structure Activity Relationship Sar Studies of 6 Fluoro 1h Indole 5 Carbonitrile Derivatives
Impact of Fluorine Substitution on Biological Activity
The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.com The fluorine atom at the C-6 position of the indole (B1671886) ring in 6-fluoro-1H-indole-5-carbonitrile exerts significant influence over the molecule's biological and physicochemical profile. tandfonline.comdaneshyari.com
Fluorine is the most electronegative element, and its presence can alter the electron distribution within the molecule, which in turn affects properties like pKa and dipole moment. tandfonline.commdpi.com This can lead to reduced basicity in neighboring functional groups, potentially improving bioavailability by allowing for better membrane permeation. tandfonline.com A primary advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450 oxidases. acs.orgacs.org Placing a fluorine atom at a position susceptible to metabolic oxidation—a "metabolic soft spot"—can effectively block this process, thereby increasing the compound's half-life. acs.org
Furthermore, fluorine substitution can directly impact binding affinity to a biological target. In some cases, a fluorine atom can increase potency by several fold. tandfonline.com For instance, in the development of fluoroquinolone antibacterials, the presence of a fluorine atom at the C-6 position was found to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com This enhancement is often attributed to favorable electrostatic or hydrophobic interactions within the target's binding pocket. mdpi.com The small size of the fluorine atom (van der Waals radius of 1.47 Å) means it can often replace a hydrogen atom (1.20 Å) without causing significant steric hindrance. tandfonline.com
| Property | Impact of Fluorine Substitution | Source |
| Metabolic Stability | Increases by blocking sites of oxidative metabolism (e.g., by cytochrome P450). | daneshyari.comacs.org |
| Binding Affinity | Can increase potency through favorable electrostatic and hydrophobic interactions. | tandfonline.commdpi.com |
| Lipophilicity | Generally increases, which can enhance cell membrane penetration. | mdpi.com |
| pKa | Alters the acidity/basicity of nearby functional groups due to strong inductive effects. | tandfonline.commdpi.com |
| Chemical Stability | The C-F bond is the strongest in organic chemistry, conferring high stability. | mdpi.com |
Influence of Cyano Group Position on Pharmacological Profiles
The position of the cyano (-C≡N) group on the indole ring is a critical determinant of a derivative's pharmacological profile. The electron-withdrawing nature and linear geometry of the nitrile group allow it to act as a potent hydrogen bond acceptor, influencing how the molecule docks with its biological target.
A systematic study of cyano-substituted indole derivatives designed as imaging agents for α-synuclein aggregates highlights the importance of the cyano group's placement. nih.gov In this research, derivatives with the cyano group at the C-5 and C-6 positions were synthesized and evaluated. The results demonstrated that the position of this group significantly impacted binding affinity. For example, moving the cyano group from the 6-position to the 5-position, while maintaining other substituents, could alter the binding affinity (Ki) for α-synuclein fibrils. nih.gov
Further evidence for the positional importance of the cyano group comes from studies on other heterocyclic systems. In an investigation of cyanopregnenolones, it was found that the 16α-cyano derivative was the most active in inducing drug metabolism, while the 6-cyano derivative was essentially inactive. researchgate.net This dramatic difference was attributed to the ability of the differently positioned steroids to achieve an effective fit within the target receptor. researchgate.net These findings underscore a fundamental principle in SAR: even subtle changes in the location of a key functional group can lead to profound differences in biological activity due to altered steric and electronic interactions with the target protein.
| Compound Derivative | Position of Cyano Group | Target | Effect on Activity | Source |
| Indole Derivative | C-5 vs. C-6 | α-Synuclein Fibrils | Positional change significantly alters binding affinity. | nih.gov |
| Pregnenolone Derivative | 16α-cyano vs. 6-cyano | Drug Metabolizing Enzymes | 16α-cyano is highly active; 6-cyano is inactive. | researchgate.net |
Effects of Substituent Variations on Binding Affinities and Selectivity
The binding affinity and selectivity of this compound derivatives can be finely tuned by varying other substituents on the indole scaffold. SAR studies explore how modifications at different positions of the indole ring impact interaction with a biological target.
In the aforementioned study on α-synuclein ligands, researchers synthesized a series of N-methylated 2-phenylindole (B188600) derivatives with the cyano group at various positions. nih.gov They systematically varied the substituent on the 2-phenyl ring to probe its effect on binding. The data revealed that both the nature and position of the substituent were critical. For instance, introducing a methoxy (B1213986) group onto the 2-phenyl ring led to high-affinity binders, but the position of the methoxy group (ortho, meta, or para) resulted in different binding potencies. This demonstrates that specific hydrophobic and hydrogen-bonding interactions, governed by the substituent's placement, are essential for optimal binding. nih.gov
Quantitative structure–activity relationship (QSAR) analyses on other inhibitor classes have shown a strong correlation between the electron-withdrawing effect of substituents and inhibitory potency. acs.org Electron-withdrawing groups can increase the reactivity of a molecule, which can be beneficial for covalent inhibitors that form a bond with the target enzyme. acs.org Therefore, in the context of this compound, the strongly electron-withdrawing fluorine and cyano groups are expected to significantly influence the molecule's reactivity and binding properties. Modifying or adding substituents at other positions (e.g., C-2, C-3, or N-1) would further modulate these electronic properties and steric profile, allowing for the optimization of affinity and selectivity for a given target.
| Base Scaffold | Substitution Variation | Target | Observed Effect on Binding Affinity (Ki) | Source |
| 6-Cyano-2-phenylindole | 4'-Methoxy on phenyl ring | α-Synuclein Fibrils | 36.9 nM | nih.gov |
| 6-Cyano-2-phenylindole | 3',4'-Dimethoxy on phenyl ring | α-Synuclein Fibrils | 17.4 nM | nih.gov |
| 5-Cyano-2-phenylindole | 4'-Methoxy on phenyl ring | α-Synuclein Fibrils | 100.2 nM | nih.gov |
| 5-Cyano-2-phenylindole | 3',4'-Dimethoxy on phenyl ring | α-Synuclein Fibrils | 48.3 nM | nih.gov |
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties. spirochem.com For this compound, bioisosteric replacements could be considered for both the fluorine atom and the cyano group.
Fluorine Bioisosteres: The most common bioisosteric replacement for fluorine is a hydrogen atom. Comparing the fluorinated compound to its non-fluorinated parent is a standard step to confirm the positive contribution of the fluorine atom to the activity or ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov Other halogens are generally not considered good bioisosteres for fluorine due to their larger size and differing electronic properties.
Cyano Group Bioisosteres: The nitrile group is a versatile functional group that is often considered a classical bioisostere of carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms. researchgate.net For example, replacing the cyano group with a small amide (-CONH2) or an oxadiazole ring could mimic its hydrogen-bonding capabilities while altering properties like solubility and metabolic stability. The choice of bioisostere depends on the specific interactions the cyano group makes in the binding pocket of the target protein. If it acts purely as a hydrogen bond acceptor, other small, polar groups could serve as effective replacements.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale | Source |
| Fluorine (-F) | Hydrogen (-H) | To evaluate the specific contribution of fluorine to activity and pharmacokinetics. | nih.gov |
| Cyano (-C≡N) | Carbonyl (=O) | Mimics electronic properties and can act as a hydrogen bond acceptor. | researchgate.net |
| Cyano (-C≡N) | Carboxamide (-CONH₂) | Mimics hydrogen bonding capability and can improve solubility. | - |
| Cyano (-C≡N) | Tetrazole ring | Acts as an acidic, metabolically stable mimic of a carboxylic acid. | acs.org |
| Cyano (-C≡N) | Halogen (e.g., -Cl, -Br) | Can mimic some steric and electronic properties. | researchgate.net |
Molecular Design Principles for Enhanced Efficacy
Based on the SAR principles discussed, several molecular design strategies can be employed to enhance the efficacy of compounds derived from the this compound scaffold.
Leverage Fluorine for Optimized Pharmacokinetics: The C-6 fluorine should be retained in initial optimization efforts, as it is likely to confer metabolic stability and enhance binding affinity. tandfonline.comacs.org Its role can be confirmed by synthesizing and testing the non-fluorinated (des-fluoro) analog. If metabolic instability at another position is identified, additional fluorine atoms could be strategically introduced to block those sites. acs.org
Optimize Cyano Group Interactions: The C-5 cyano group is a key interacting moiety. Its position appears critical for potent activity in certain contexts. nih.gov Molecular modeling of the compound within the target's active site can elucidate the specific interactions of the nitrile. If the model suggests that a different vector for hydrogen bonding would be beneficial, synthesizing isomers with the cyano group at alternative positions (e.g., C-4, C-6, C-7) would be a rational step.
Systematic Exploration of Other Substituents: Efficacy can be further enhanced by exploring substituents at other positions on the indole ring, particularly at the C-2, C-3, and N-1 positions. As seen in related series, adding small alkyl or aryl groups at C-2 can introduce beneficial hydrophobic interactions. nih.gov Substitution at the N-1 position with small alkyl groups can prevent N-dealkylation and potentially improve membrane permeability.
By combining these principles, medicinal chemists can systematically modify the this compound scaffold to develop derivatives with superior potency, selectivity, and pharmacokinetic profiles.
Advanced Applications of 6 Fluoro 1h Indole 5 Carbonitrile and Its Derivatives in Research
Applications in Medicinal Chemistry and Drug Discovery
The unique chemical architecture of 6-fluoro-1H-indole-5-carbonitrile, characterized by a fluorine atom at the 6-position and a carbonitrile group at the 5-position of the indole (B1671886) ring, endows it with distinct properties that are highly sought after in the design of novel therapeutic agents. achemblock.combldpharm.com The indole nucleus itself is a privileged structure in drug discovery, and its functionalization with electron-withdrawing groups like fluorine and nitrile can enhance its biological activity and pharmacokinetic profile. daneshyari.comresearchgate.net
Therapeutic Modalities of Indole Carbonitriles
Indole carbonitriles, including this compound, are versatile scaffolds that have been explored for a wide range of therapeutic applications. The nitrile group is a key functional moiety that can participate in various non-covalent interactions with biological targets, and its presence can significantly modulate the electronic properties of the indole ring system. nih.gov Research has demonstrated the potential of indole derivatives in treating a multitude of diseases, highlighting the broad therapeutic landscape of this class of compounds. nih.govnih.gov
The therapeutic potential of indole-containing small molecules is well-documented, with numerous marketed drugs containing this heterocyclic core for the treatment of various diseases. nih.gov These include applications in oncology, infectious diseases, and neurology. The versatility of the indole scaffold allows for the development of compounds with diverse mechanisms of action, targeting different aspects of disease pathology.
Development of Novel Pharmaceutical Agents
The synthesis of novel pharmaceutical agents is a primary focus of research involving this compound and its derivatives. The development of efficient synthetic methods allows for the creation of diverse libraries of indole-based compounds, which can then be screened for biological activity. eurekalert.orgopenmedicinalchemistryjournal.com The ability to readily modify the indole core at various positions enables the fine-tuning of pharmacological properties to optimize potency, selectivity, and drug-like characteristics. nih.gov
Recent advancements in synthetic organic chemistry have facilitated the efficient production of complex indole derivatives. eurekalert.org For instance, a research group at Nagoya University developed an ultrafast and simple microflow synthesis method for indole derivatives, which is expected to enhance the efficiency of drug production and broaden the range of potential indole-based pharmaceuticals. eurekalert.org Such methods are crucial for generating novel drug candidates for further investigation. The indole-5-carbonitrile scaffold, for example, serves as a reactant for the preparation of novel PPARα/γ dual agonists, which have potential for treating metabolic syndrome and type 2 diabetes. sigmaaldrich.com
Targeting Diverse Biological Pathways
Indole derivatives, including those with fluoro and cyano substitutions, have been shown to interact with a multitude of biological pathways implicated in various diseases. One of the key areas of investigation is their effect on signaling pathways that control cell growth, proliferation, and survival, which are often dysregulated in cancer. nih.gov
Studies have shown that indole derivatives can modulate critical signaling pathways such as the PI3K/Akt/mTOR pathway. nih.gov This pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. By targeting this pathway, indole compounds can exert anti-proliferative effects. Furthermore, some indole derivatives interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and immune responses. nih.govnih.gov The ability of indole compounds to modulate these pathways underscores their potential as multi-targeted therapeutic agents.
Specific Biological Activities (e.g., Antiviral, Anticancer, Antimicrobial, Anti-inflammatory)
The structural features of this compound and its derivatives contribute to a broad spectrum of biological activities. The incorporation of fluorine can enhance metabolic stability and potency, while the indole nucleus itself is a key pharmacophore for various biological targets. daneshyari.comresearchgate.net
Antiviral Activity: Fluorinated indole derivatives have shown promise as antiviral agents. For instance, N-cyclobutyl 4-fluoro- (B1141089) and 5-fluoroindole-3-carbonitrile derivatives have been evaluated for their ability to inhibit the hepatitis C virus (HCV) replicon. nih.gov Some of these compounds displayed high potency, with EC50 values in the nanomolar range. nih.gov Additionally, certain indole derivatives have been investigated as inhibitors of HIV-1 attachment and replication. nih.gov
Anticancer Activity: The anticancer properties of indole compounds are well-established. nih.govnih.govscite.ai They can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. nih.govnih.gov For example, some indole-2-carboxamides have been designed as multi-target antiproliferative agents, inhibiting key kinases such as EGFR, VEGFR-2, and BRAFV600E that are crucial for cancer cell growth and survival. nih.gov The presence of a fluorine atom on the indole ring, such as in 5-fluoro-substituted derivatives, has been shown to enhance antitumor activity.
Antimicrobial Activity: Indole derivatives also exhibit significant antimicrobial properties against a range of pathogenic microorganisms. nih.govturkjps.org Fluorine-containing indole-2,3-dione derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, studies have demonstrated that certain indole derivatives can inhibit the formation of biofilms, which are communities of microorganisms that are notoriously difficult to treat with conventional antibiotics. nih.gov For instance, indole derivatives have shown efficacy against extensively drug-resistant Acinetobacter baumannii. nih.gov
Anti-inflammatory Activity: The anti-inflammatory potential of indole derivatives has also been an area of active research. daneshyari.com For example, 6-fluoroindazole derivatives have been developed as selective antagonists of the TRPA1 cation channel, which is involved in inflammatory processes. nih.gov
| Biological Activity | Target/Mechanism | Example Derivative Class | Reference |
| Antiviral | HCV replicon inhibition | N-cyclobutyl 5-fluoroindole-3-carbonitriles | nih.gov |
| Anticancer | Inhibition of EGFR, VEGFR-2, BRAFV600E | Indole-2-carboxamides | nih.gov |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Fluorine-containing indole-2,3-diones | nih.gov |
| Anti-inflammatory | TRPA1 channel antagonism | 6-Fluoroindazoles | nih.gov |
Modulation of Enzyme and Receptor Activities
A key aspect of the pharmacological effects of this compound and its derivatives lies in their ability to modulate the activity of specific enzymes and receptors. The introduction of fluorine can significantly impact a molecule's binding affinity and inhibitory potency. researchgate.net
Indole-5,6-dicarbonitrile derivatives have been investigated as potent inhibitors of monoamine oxidase (MAO) A and B, enzymes that are critical in the metabolism of neurotransmitters. nih.gov For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was found to be a potent, reversible, and competitive inhibitor of both MAO-A and MAO-B. nih.gov Such compounds hold potential for the treatment of neurological disorders like Parkinson's disease and depression. nih.gov
In addition to enzyme inhibition, indole derivatives can act as allosteric modulators of receptors. For instance, indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), presenting new opportunities for drug discovery targeting this important receptor. nih.gov
Role in Neuropharmacology (e.g., Serotonin (B10506) System)
The indole scaffold is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making indole derivatives prime candidates for targeting the serotonin system. mdpi.comnih.govacs.orgacs.org This system is involved in regulating a wide array of physiological and psychological processes, including mood, cognition, and sleep. mdpi.com
Novel indole derivatives are being developed as serotonergic psychedelic agents for treating psychosis, mental illness, and other central nervous system (CNS) disorders. nih.govacs.orgacs.org These compounds often act as agonists or partial agonists at serotonin receptors, particularly the 5-HT2A receptor. acs.orgacs.orgwikipedia.org The interaction with these receptors can lead to profound changes in perception and mood, and there is growing interest in their therapeutic potential for conditions like depression and anxiety. mdpi.comacs.org
Furthermore, some indole derivatives have been designed as serotonin reuptake inhibitors, a well-established mechanism for antidepressant drugs. google.com These compounds can also exhibit affinity for 5-HT1A receptors, which are implicated in the therapeutic effects of anxiolytics and antidepressants. mdpi.comgoogle.com
| Compound Class | Target | Potential Application | Reference |
| Indole-5,6-dicarbonitrile derivatives | Monoamine Oxidase (MAO) A and B | Parkinson's disease, Depression | nih.gov |
| Indole-2-carboxamide derivatives | Cannabinoid Receptor 1 (CB1) | Neurological and psychiatric disorders | nih.gov |
| Novel indole derivatives | 5-HT2A Receptor | Psychosis, Mental illness, CNS disorders | nih.govacs.orgacs.org |
| Substituted indole derivatives | Serotonin Transporter (SERT), 5-HT1A Receptor | Depression, Anxiety | mdpi.comgoogle.com |
Applications in Materials Science
The unique electronic profile of this compound, characterized by the electron-withdrawing nature of both the fluorine and nitrile substituents, makes it an attractive building block for novel organic materials with tailored properties.
The electronic properties of materials derived from this compound can be systematically tuned through chemical modification. The fluorine atom at the 6-position and the carbonitrile group at the 5-position significantly influence the electron density of the indole ring. The carbonitrile group, in particular, acts as a strong electron-withdrawing group, which can impact the reactivity and binding properties of the molecule. Halogenation, such as the inclusion of fluorine, is a known strategy to enhance properties like lipophilicity and to modulate electronic effects, which can be crucial for the performance of materials in electronic devices.
Furthermore, the indole nitrogen can be functionalized, and various substituents can be introduced at other positions of the indole ring to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for the rational design of materials with specific band gaps, charge transport capabilities, and optical properties, making them suitable for a range of electronic applications. For instance, the development of hole-transporting materials (HTMs) for perovskite solar cells often involves the use of core structures that can be modified to optimize performance. While not specific to this compound, studies on other aromatic heterocyclic cores demonstrate that strategic substitution can lead to materials with high hole mobility and efficient charge transfer. rsc.orgnih.gov
The indole framework is a promising component in the design of materials for organic light-emitting diodes (OLEDs) and organic semiconductors. Derivatives of indole have been investigated for their potential as both hole-transporting and electron-transporting materials. For example, a pyridoindole derivative has been successfully utilized as an electron-transporting host material in efficient deep-blue phosphorescent OLEDs. nih.gov In a different approach, fluorinated indolo[3,2-b]indole derivatives have been synthesized and used as crystalline hole-transporting materials, demonstrating higher hole mobility than some standard materials. researchgate.net
The introduction of a fluorine atom and a nitrile group in this compound can enhance the electron-accepting properties of the molecule, making its derivatives potentially suitable as electron-transporting or emissive materials in OLEDs. The design of multifunctional materials, such as those exhibiting thermally activated delayed fluorescence (TADF), often relies on the combination of electron-donating and electron-accepting moieties. nih.govscienceopen.com The this compound core could serve as a valuable electron-accepting unit in such donor-acceptor architectures.
The following table showcases examples of indole derivatives and their performance in OLEDs, illustrating the potential of this class of compounds.
Table 1: Performance of Indole Derivative-Based OLEDs| Compound | Device Structure | EQE (%) | Color | Reference |
|---|---|---|---|---|
| Pyridoindole Derivative | Not specified | Not specified | Deep-Blue | nih.gov |
Indole derivatives have emerged as a versatile class of organic dyes for dye-sensitized solar cells (DSSCs) due to their excellent photophysical properties and structural flexibility. nitk.ac.inresearchgate.net The design of these dyes often follows a donor-π-acceptor (D-π-A) or a donor-donor-π-acceptor (D-D-π-A) architecture. researchgate.netrsc.orgrsc.orgresearchgate.net In these structures, the indole moiety can act as an electron donor or as part of the π-conjugated bridge.
While direct use of this compound in DSSCs has not been extensively reported, its electronic properties make it a candidate for incorporation into D-π-A dye structures. The electron-withdrawing nature of the fluoro and cyano groups could be leveraged, for instance, by placing it in the acceptor part of the dye molecule. The performance of DSSCs is highly dependent on the energy levels of the dye, the semiconductor (typically TiO2), and the redox electrolyte. The introduction of fluorine has been shown to be a key factor in improving device performance in some ruthenium-based sensitizers by increasing dye density on the TiO2 surface and tuning the electron-donating property. rsc.org
The table below presents the performance of various indole-based dyes in DSSCs, highlighting the potential of this scaffold in solar cell applications.
Table 2: Photovoltaic Performance of Indole-Based Dyes in DSSCs| Dye | Architecture | Jsc (mA/cm²) | Voc (V) | PCE (%) | Reference |
|---|---|---|---|---|---|
| SGT-149 (co-sensitized) | Thieno[3,2-b]indole-based | Not specified | Not specified | 14.2 | researchgate.net |
| SD2 | D-D-π-A (Triphenylamine-Indole) | 12.23 | 0.75 | 6.74 | researchgate.net |
| T2 | D-π-A (Triphenylamine-Terthiophene) | 16.91 | 0.754 | 9.02 | rsc.org |
There is a growing emphasis on developing environmentally benign synthetic methods for specialty chemicals and materials. The synthesis of indole derivatives is no exception, with research focusing on green chemistry principles to minimize waste and avoid hazardous reagents. openmedicinalchemistryjournal.com Microwave-assisted organic synthesis, for example, has been shown to be a rapid, efficient, and environmentally friendly method for preparing indole derivatives. tandfonline.comtandfonline.com
Furthermore, biocatalytic approaches are being explored for the synthesis of functional materials. Enzymes can be used to catalyze the polymerization of indole monomers under mild conditions, such as in water and ethanol, to produce fluorescent oligomers. mdpi.comresearchgate.net These methods offer a sustainable alternative to traditional chemical synthesis. The development of materials from this compound could potentially benefit from these green synthetic strategies, leading to more eco-friendly production processes.
Applications in Biological Research and Bioimaging
The unique properties of fluorinated indoles make them valuable tools in biological research, particularly in the fields of bioimaging and for studying molecular interactions.
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often associated with disease. Small molecules that can modulate or inhibit PPIs are therefore of great interest as potential therapeutics. Indole-based compounds have been identified as promising scaffolds for the development of PPI inhibitors. mdpi.comnih.govacs.orgacs.orgnih.gov For instance, structure-activity relationship studies on indole derivatives have led to the discovery of potent inhibitors of the HIV-1 fusion process, which is mediated by a protein-protein interaction involving the gp41 protein. nih.govacs.orgacs.orgnih.gov
The this compound scaffold could serve as a starting point for the design of novel PPI inhibitors. The fluorine atom can enhance binding affinity and metabolic stability, while the nitrile group can participate in hydrogen bonding or other interactions within a protein's binding pocket. Moreover, indole derivatives have been extensively studied as kinase inhibitors, which often involves targeting the ATP-binding site of these enzymes. nih.govmdpi.comacs.orgnih.gov The insights gained from these studies can be applied to the design of inhibitors targeting other protein families.
The following table provides examples of indole-based inhibitors and their biological targets, illustrating the therapeutic potential of this class of compounds.
Table 3: Indole-Based Compounds as Inhibitors of Biological Interactions| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| Benzothiophene and Indole Carboxamides | AF9/ENL-AF4/DOT1L PPIs | Identified novel inhibitors of PPIs in MLL-rearranged leukemia. | mdpi.com |
| Bisindole Compounds | HIV-1 gp41 | Developed submicromolar inhibitors of HIV-1 fusion. | nih.govacs.orgacs.orgnih.gov |
| Indole-3-carbonitriles | DYRK1A Kinase | Identified potent and selective inhibitors for potential treatment of neurodegenerative diseases. | mdpi.com |
Cellular Labeling and Imaging Techniques
The intrinsic fluorescence of the indole scaffold has long been a subject of scientific inquiry, paving the way for the development of sophisticated molecular probes for cellular imaging. While direct applications of this compound in this domain are still emerging, the known properties of related fluorinated indole derivatives provide a strong basis for its potential. The introduction of a fluorine atom and a carbonitrile group at the 6- and 5-positions, respectively, can significantly modulate the photophysical properties of the indole ring system.
Fluorination, in particular, is a well-established strategy for enhancing the quantum yield and photostability of fluorescent dyes. It can also induce a bathochromic shift (a shift to longer wavelengths) in the emission spectra, which is highly desirable for biological imaging to minimize autofluorescence from endogenous molecules. The electron-withdrawing nature of the cyano group further influences the electronic distribution within the indole ring, potentially leading to unique fluorescent characteristics.
The synthesis of fluorescent probes based on the this compound scaffold could involve derivatization at the N1 or C3 positions. For instance, coupling with other fluorophores or specific cell-targeting moieties could yield highly specific probes for visualizing sub-cellular organelles or tracking dynamic cellular processes. The development of such probes would enable researchers to study the localization and trafficking of molecules of interest within living cells with high spatial and temporal resolution. fluorofinder.com
Table 1: Potential Advantages of this compound-Based Fluorescent Probes
| Feature | Potential Advantage in Cellular Imaging |
| Fluorination | Increased quantum yield, enhanced photostability, reduced background autofluorescence. |
| Carbonitrile Group | Modulation of electronic properties, potential for unique fluorescence characteristics. |
| Indole Scaffold | A versatile platform for chemical modification and attachment of targeting ligands. |
| Small Molecular Size | Potential for good cell permeability and access to intracellular targets. |
Development of Biosensors
The development of sensitive and selective biosensors is crucial for detecting and quantifying biologically important molecules. Indole and its metabolites are significant signaling molecules in various biological systems, making them important targets for biosensor development. nih.govacs.org While research on biosensors specifically utilizing this compound is in its early stages, the structural features of this compound make it a promising candidate for such applications.
The core indole structure can serve as a recognition element for specific enzymes or receptors. The fluorine and carbonitrile substituents on the this compound molecule can enhance the specificity and affinity of these interactions. For example, a biosensor could be designed where the binding of a target analyte to a receptor protein causes a conformational change that is allosterically coupled to the binding of a this compound derivative, leading to a detectable change in fluorescence or an electrochemical signal. acs.orgnih.gov
One approach could involve the use of engineered proteins, such as the Pyrabactin Resistance 1 (PYR1) receptor, which has a malleable ligand-binding pocket. nih.gov This receptor could be evolved to specifically bind this compound or its derivatives. Such a system could be integrated into various signal transduction platforms, including enzyme-linked immunosorbent assays (ELISAs), protein-fragment complementation assays, and transcriptional circuits, to create highly sensitive biosensors. nih.gov
Table 2: Potential Roles of this compound in Biosensor Development
| Biosensor Component | Potential Role of this compound |
| Recognition Element | As a ligand that specifically binds to an engineered receptor protein. |
| Signal Transducer | As a fluorescent reporter whose signal is modulated upon binding to the target. |
| Building Block | As a scaffold for the synthesis of more complex molecules with tailored biosensing properties. |
Monitoring Cellular Processes (e.g., Cancer Cells under Treatment)
The indole scaffold is a prominent feature in many biologically active compounds, including numerous anticancer agents. nih.gov Derivatives of indole have been shown to act as inhibitors of key cellular signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are often dysregulated in cancer. nih.gov These pathways control fundamental cellular processes like proliferation, survival, and angiogenesis.
While this compound itself may not be the active therapeutic agent, it serves as a valuable precursor for the synthesis of potent inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the carbonitrile group can be a key interaction point with the target protein or a handle for further chemical modification. By developing derivatives of this compound that target specific kinases, researchers can create tools to monitor the activity of these enzymes within cancer cells.
For instance, a fluorescently labeled derivative could be used to visualize the inhibition of a specific kinase in real-time, providing insights into the efficacy of a particular treatment. Furthermore, the anti-proliferative effects of such compounds can be monitored by observing changes in cell cycle progression and the induction of apoptosis. Studies have shown that indole derivatives can arrest cancer cells in the G2/M phase of the cell cycle and trigger the extrinsic apoptosis pathway. nih.gov
Table 3: Research Findings on Indole Derivatives in Monitoring Cancer Cells
| Indole Derivative Class | Target | Cellular Process Monitored | Research Finding | Reference |
| Hydrazine-1-carbothioamide | EGFR | Cell Proliferation, Apoptosis | Induced G2/M phase arrest and extrinsic apoptosis in cancer cells. | nih.gov |
| Oxadiazole | VEGFR-2 | Cell Proliferation, Apoptosis | Acted as effective cytotoxic agents against various cancer cell lines. | nih.gov |
Applications in Agrochemical and Plant Science Research
The role of indole derivatives in plant biology is well-established, with indole-3-acetic acid (IAA) being the most common natural auxin, a class of plant hormones that regulate many aspects of growth and development. researchgate.netfrontiersin.orgnih.gov The unique properties of fluorinated organic compounds have also led to their significant use in the agrochemical industry. researchgate.netnih.gov This convergence of indole chemistry and fluorine chemistry positions this compound as a compound of interest for agrochemical and plant science research.
Plant Growth Regulation Studies
Indole compounds are known to influence various aspects of plant growth, including root formation, fruit development, and the activation of plant immune responses. researchgate.netfrontiersin.orgnih.gov The structural similarity of this compound to natural auxins suggests its potential to act as a plant growth regulator. The fluorine and carbonitrile substituents could modulate its activity, potentially leading to more potent or selective effects compared to naturally occurring indoles.
Research in this area would involve studying the effects of this compound and its derivatives on plant cell division, elongation, and differentiation. bokashiearthworks.net A derivative, 6-fluoro-1H-indole-3-carboxylic acid, has been noted as an excellent auxin for plants. nih.gov Such studies could lead to the development of novel synthetic auxins for various agricultural applications.
Enhancing Crop Yields and Disease Resistance
The regulation of plant growth and the enhancement of disease resistance are key factors in improving crop yields. Indole derivatives can stimulate the plant's immune system against both biotic and abiotic stresses. researchgate.netfrontiersin.orgnih.gov The introduction of fluorine into agrochemicals can enhance their efficacy and stability. nih.govnih.gov
The potential of this compound in this area lies in its ability to be a scaffold for compounds that could simultaneously promote growth and enhance disease resistance. It is known that there can be a trade-off between disease resistance and crop yield. nih.govnih.gov Therefore, developing compounds that can positively influence both traits is a significant goal in agriculture. Research into fluorinated indole derivatives could lead to the discovery of molecules that optimize this balance, contributing to higher and more reliable crop production.
Sustainable Agriculture Approaches
Sustainable agriculture aims to reduce the reliance on synthetic fertilizers and pesticides while maintaining crop productivity. bokashiearthworks.net The use of compounds that can enhance the plant's natural defense mechanisms and promote growth is a key strategy in this approach. Indole-producing bacteria are already being explored as biofertilizers to promote sustainable agriculture. bokashiearthworks.net
Applications in Chemical Sensing
Development of Fluoride Ion Chemosensors
There is no available research on the use of this compound or its derivatives for this application.
Future Research Directions and Translational Potential
Exploration of New Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the widespread exploration of 6-fluoro-1H-indole-5-carbonitrile and its derivatives. While established methods for indole (B1671886) synthesis exist, future research will likely focus on novel catalytic systems and methodologies that offer improved yields, regioselectivity, and functional group tolerance.
Key areas of exploration include:
Transition-Metal Catalyzed Cross-Coupling Reactions: The development of novel palladium, copper, or rhodium-catalyzed reactions will enable the direct and late-stage functionalization of the indole core. These methods could facilitate the introduction of diverse substituents at various positions, allowing for the rapid generation of compound libraries for biological screening.
C-H Activation Strategies: Direct C-H functionalization represents a highly atom-economical approach to indole modification. Future research will likely target the development of selective C-H activation protocols for the this compound scaffold, minimizing the need for pre-functionalized starting materials.
Flow Chemistry and Photoredox Catalysis: These modern synthetic techniques offer advantages in terms of reaction control, scalability, and access to unique reactive intermediates. Their application to the synthesis of this compound derivatives could lead to more efficient and sustainable manufacturing processes.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, broad substrate scope | Development of novel ligands and catalysts for regioselective functionalization. |
| C-H Activation | Atom economy, reduced synthetic steps | Design of directing groups and catalysts for site-selective C-H bond functionalization. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability | Optimization of reaction parameters and reactor design for continuous production. |
| Photoredox Catalysis | Mild reaction conditions, access to novel reactivity | Discovery of new photocatalysts and reaction pathways for indole derivatization. |
Advanced Mechanistic Elucidations
A deeper understanding of the molecular mechanisms by which derivatives of this compound exert their biological effects is crucial for rational drug design. Future research in this area will employ a combination of experimental and computational techniques to elucidate structure-activity relationships (SAR) and identify key molecular interactions.
Promising research avenues include:
Structural Biology: X-ray crystallography and cryo-electron microscopy studies of this compound derivatives in complex with their biological targets will provide atomic-level insights into their binding modes. This information is invaluable for optimizing ligand-receptor interactions and improving compound potency and selectivity.
Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding kinetics and thermodynamics of these compounds, offering a more complete picture of their target engagement.
Computational Modeling: Molecular docking, molecular dynamics simulations, and quantum mechanics calculations will be employed to predict binding affinities, identify key interactions, and rationalize observed SAR data. These computational approaches can guide the design of new analogs with improved pharmacological profiles. A patent has indicated that derivatives of this compound are being investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target for anticancer drug discovery. google.comgoogle.com
Integration of Artificial Intelligence and Machine Learning in Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. For this compound, these computational tools can accelerate the identification and optimization of novel drug candidates.
Future applications of AI and ML in this context include:
Predictive Modeling: AI/ML algorithms can be trained on existing datasets of indole derivatives to build predictive models for various properties, including biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility. These models can be used to virtually screen large compound libraries and prioritize candidates for synthesis and testing.
De Novo Drug Design: Generative AI models can design novel molecular structures based on the this compound scaffold with desired pharmacological properties. These models can explore a vast chemical space and propose innovative compounds that may not be conceived through traditional medicinal chemistry approaches.
Personalized Medicine: By integrating genomic and clinical data, AI algorithms could help identify patient populations that are most likely to respond to therapies based on this compound derivatives, paving the way for more personalized treatment strategies.
| AI/ML Application | Potential Impact | Data Requirements |
| Predictive ADMET Modeling | Early identification of compounds with poor pharmacokinetic profiles, reducing late-stage attrition. | Large and diverse datasets of compounds with experimentally determined ADMET properties. |
| De Novo Design | Generation of novel and diverse chemical matter with optimized properties. | Datasets of known active compounds and their corresponding biological data. |
| Biomarker Discovery | Identification of biomarkers to predict patient response to treatment. | Integrated multi-omics data from preclinical and clinical studies. |
Development of Multi-Targeting Agents
The traditional "one target, one drug" paradigm is increasingly being challenged by the complexity of many diseases. The development of multi-targeting agents, which can modulate multiple biological targets simultaneously, offers a promising therapeutic strategy. The this compound scaffold provides a versatile platform for the design of such agents.
Future research will focus on:
Rational Design of Polypharmacology: By leveraging structural information of different targets, medicinal chemists can rationally design single molecules based on the this compound core that possess activity against multiple, disease-relevant proteins.
Fragment-Based and Linker-Based Approaches: These strategies involve combining pharmacophoric elements from known ligands of different targets into a single molecule. The this compound moiety can serve as a core scaffold to which different fragments are attached.
Systems Biology Approaches: Integrating '-omics' data with computational modeling can help identify optimal combinations of targets to be modulated for a synergistic therapeutic effect, guiding the design of multi-targeting agents.
Novel Applications in Emerging Technologies
Beyond its potential in medicine, the unique electronic and photophysical properties of the this compound scaffold make it an attractive candidate for applications in emerging technologies.
Potential future applications include:
Organic Electronics: Indole derivatives have been explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). The introduction of the fluoro and cyano groups in this compound can modulate the electronic properties of the molecule, potentially leading to materials with improved performance in these devices.
Biosensors: The indole ring can participate in various non-covalent interactions, making it a suitable recognition element for the development of chemical and biological sensors. Derivatives of this compound could be functionalized onto sensor surfaces to enable the selective detection of specific analytes.
Imaging Probes: The inherent fluorescence of some indole derivatives, which can be fine-tuned by substitution, makes them promising candidates for the development of fluorescent probes for biological imaging applications.
| Emerging Technology | Potential Role of this compound | Key Properties to Optimize |
| Organic Light-Emitting Diodes (OLEDs) | As a host or dopant material in the emissive layer. | High photoluminescence quantum yield, good charge transport properties, and thermal stability. |
| Biosensors | As a molecular recognition element for specific analytes. | High binding affinity and selectivity, and a measurable response upon binding. |
| Fluorescent Imaging Probes | As a fluorophore for visualizing biological processes. | High quantum yield, photostability, and specific targeting to cellular compartments or biomolecules. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-fluoro-1H-indole-5-carbonitrile, and how can reaction conditions be optimized?
- Methodology : A common approach involves copper-catalyzed cyclization or Sonogashira coupling. For example, in analogous indole derivatives, PEG-400/DMF mixtures with CuI catalysis under inert atmospheres yield intermediates, followed by column chromatography (70:30 ethyl acetate/hexane) for purification . Optimization includes solvent selection (polar aprotic solvents enhance reactivity) and temperature control (ambient to 60°C). Reaction monitoring via TLC ensures intermediate stability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign fluorine-coupled protons (δ ~6.5–8.5 ppm) and cyano carbon (δ ~110–120 ppm). Fluorine substitution induces deshielding in adjacent protons .
- 19F NMR : Confirms fluorine position (δ ~-110 to -120 ppm for aromatic F) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- TLC : Monitors reaction progress using UV-active spots and optimized mobile phases .
Q. How should researchers handle stability and storage of this compound?
- Methodology : Store in airtight containers under inert gas (N2/Ar) at -20°C to prevent degradation. Avoid exposure to moisture and light. Use desiccants during storage . Pre-purify via recrystallization (e.g., ethyl acetate/hexane) to remove hygroscopic impurities .
Advanced Research Questions
Q. How can computational methods resolve contradictions in NMR data for fluorinated indole derivatives?
- Methodology :
- DFT Calculations : Predict chemical shifts (e.g., using Gaussian or ORCA) to cross-validate experimental NMR assignments .
- COSY/NOESY : Elucidate through-space fluorine-proton couplings in complex spectra .
- PubChem Data : Compare experimental results with deposited spectra (e.g., InChIKey: ZIXPMUOPYURNOC for structural analogs) .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodology :
- Stepwise Monitoring : Use quenching tests to isolate reactive intermediates (e.g., azide intermediates prone to decomposition) .
- Catalyst Screening : Evaluate Pd/Cu catalysts for cross-coupling efficiency. For example, CuI in PEG-400 improves atom economy in cyclization reactions .
- Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 12 hours) while maintaining >90% purity .
Q. How can this compound be functionalized for drug discovery applications?
- Methodology :
- Electrophilic Substitution : Introduce sulfonamide or acetyl groups at the indole C3 position using Boc protection to direct reactivity .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl) to diversify the scaffold .
- Cyanohydrin Formation : React the nitrile group with ketones for prodrug candidates .
Q. What are the key safety protocols for handling nitrile-containing indole derivatives?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing HCN traces.
- Waste Disposal : Neutralize cyanide byproducts with FeSO4 before disposal .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data for this compound analogs?
- Methodology :
- Purity Assessment : Re-measure mp after column chromatography (≥98% purity reduces variability) .
- Interlaboratory Validation : Cross-check with PubChem/DSSTox entries (e.g., 4-chloro-6-fluoro-1H-indole, InChIKey: ZIXPMUOPYURNOC) .
- Synthon Reproducibility : Compare synthetic routes (e.g., azide vs. Grignard methods) to identify impurity sources .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
